Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate
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Overview
Description
Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate is an organic compound with a complex structure that includes a fluorinated benzene ring and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate typically involves the reaction of 2-hydroxy-5-fluorobenzoic acid with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dichloromethane as a solvent and a base such as potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzene rings, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(but-3-ynyloxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(but-3-ynyloxy)benzoate: Lacks the fluorine atom, resulting in different chemical properties.
Methyl 2-(but-3-ynyloxy)-4-fluorobenzoate: The fluorine atom is positioned differently, affecting its reactivity and interactions.
Methyl 2-(but-3-ynyloxy)-5-chlorobenzoate: Substitutes fluorine with chlorine, leading to variations in chemical behavior.
Properties
Molecular Formula |
C12H11FO3 |
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Molecular Weight |
222.21 g/mol |
IUPAC Name |
methyl 2-but-3-ynoxy-5-fluorobenzoate |
InChI |
InChI=1S/C12H11FO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h1,5-6,8H,4,7H2,2H3 |
InChI Key |
OPBUQIZDVDQHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)OCCC#C |
Origin of Product |
United States |
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